molecular formula C21H24N4O3S B2965674 3-{2-[4-(2,4-dimethylphenyl)piperazin-1-yl]-2-oxoethyl}-2H-1lambda6,2,4-benzothiadiazine-1,1-dione CAS No. 950370-39-5

3-{2-[4-(2,4-dimethylphenyl)piperazin-1-yl]-2-oxoethyl}-2H-1lambda6,2,4-benzothiadiazine-1,1-dione

Cat. No.: B2965674
CAS No.: 950370-39-5
M. Wt: 412.51
InChI Key: UKUSJJPCYKZSLI-UHFFFAOYSA-N
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Description

This product is the compound 3-{2-[4-(2,4-dimethylphenyl)piperazin-1-yl]-2-oxoethyl}-2H-1lambda6,2,4-benzothiadiazine-1,1-dione, provided for research purposes. The molecular structure features a benzothiadiazine-1,1-dione moiety, a functional group seen in various pharmacologically active compounds . This core is linked via an oxoethyl chain to a 4-(2,4-dimethylphenyl)piperazine group, a common structural motif in molecules designed for interaction with neurological targets . As a result, this compound is of significant interest in early-stage drug discovery and pharmacological research, particularly for investigating new therapeutic agents. The precise mechanism of action and primary research applications are compound-specific and should be verified by the researching scientist. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

1-[4-(2,4-dimethylphenyl)piperazin-1-yl]-2-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O3S/c1-15-7-8-18(16(2)13-15)24-9-11-25(12-10-24)21(26)14-20-22-17-5-3-4-6-19(17)29(27,28)23-20/h3-8,13H,9-12,14H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKUSJJPCYKZSLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2CCN(CC2)C(=O)CC3=NS(=O)(=O)C4=CC=CC=C4N3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-[4-(2,4-dimethylphenyl)piperazin-1-yl]-2-oxoethyl}-2H-1lambda6,2,4-benzothiadiazine-1,1-dione typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow synthesis, and rigorous purification techniques.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of 3-{2-[4-(2,4-dimethylphenyl)piperazin-1-yl]-2-oxoethyl}-2H-1lambda6,2,4-benzothiadiazine-1,1-dione involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The 2,4-dimethylphenyl group (electron-donating) in the target compound may enhance metabolic stability compared to halogenated analogs like the 5-chloro-2-methylphenyl derivative, which could exhibit stronger receptor binding due to increased lipophilicity .
  • Core Heterocycle Differences: Replacement of benzothiadiazine with quinazolinone () or pyrrolidinone () modifies hydrogen-bonding capacity and solubility.

Antiviral and Antitumor Activity

  • Urea-Linked Piperazine Derivatives : Analogs with trifluoromethylphenyl substituents (e.g., ) showed moderate cytotoxicity in cancer models, suggesting that the benzothiadiazine core may similarly interact with cellular targets .

Binding Affinity Predictions

Molecular docking studies using tools like AutoDock Vina () could predict the target compound’s binding to viral proteases or kinase domains, leveraging its piperazine flexibility and benzothiadiazine aromaticity.

Biological Activity

The compound 3-{2-[4-(2,4-dimethylphenyl)piperazin-1-yl]-2-oxoethyl}-2H-1lambda6,2,4-benzothiadiazine-1,1-dione is a synthetic organic molecule that has garnered attention due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C18H22N4O3S
  • Molecular Weight : 378.46 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the body. It is believed to act as an inhibitor of certain enzymes and receptors involved in critical physiological pathways. The precise mechanism involves binding to specific sites on target proteins, thereby modulating their activity.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

  • Antidepressant Effects : Preliminary studies suggest that it may have antidepressant properties by modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways.
  • Antitumor Activity : In vitro studies have shown that the compound can inhibit the proliferation of cancer cells, suggesting potential applications in oncology.
  • Neuroprotective Effects : The compound may protect neuronal cells from oxidative stress and apoptosis, indicating its potential use in neurodegenerative diseases.

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

  • Antidepressant Study :
    • A study conducted on rodent models demonstrated that administration of the compound led to significant reductions in depressive-like behaviors compared to control groups. Behavioral tests such as the forced swim test indicated enhanced mood-related outcomes.
  • Antitumor Research :
    • In vitro assays using various cancer cell lines showed that the compound inhibited cell growth by inducing apoptosis. The mechanism was linked to the activation of caspase pathways and modulation of cell cycle regulators.
  • Neuroprotection Study :
    • Research involving neuronal cultures exposed to oxidative stress revealed that treatment with the compound resulted in decreased markers of cell death and increased survival rates. This suggests a protective role against neurotoxic agents.

Data Table: Summary of Biological Activities

Biological ActivityMechanismReference
AntidepressantModulation of serotonin and norepinephrine levels[Research Study 1]
AntitumorInduction of apoptosis in cancer cells[Research Study 2]
NeuroprotectiveReduction of oxidative stress-induced cell death[Research Study 3]

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